4,4'-Dinitro-2-biphenylamine
CAS No.: 51787-75-8
VCID: VC0017717
Molecular Formula: C12H9N3O4
Molecular Weight: 259.22 g/mol
* For research use only. Not for human or veterinary use.

Description | 4,4'-Dinitro-2-biphenylamine is a nitrated aromatic amine characterized by its molecular formula . This compound is recognized for its significant applications in various fields, particularly in organic synthesis and materials science. It serves as an important intermediate in the manufacturing of high-performance explosives, enhancing both stability and sensitivity. Additionally, it plays a crucial role in the synthesis of complex aromatic compounds, which are vital in the pharmaceutical and agrochemical industries. Its utility extends to polymer chemistry, where it is used as a dye or pigment to impart vibrant colors to plastics and coatings, as well as in analytical chemistry for developing methods to detect nitro compounds, contributing to environmental monitoring efforts . The synthesis of 4,4'-Dinitro-2-biphenylamine typically involves the nitration of 2-aminobiphenyl using a mixture of concentrated nitric acid and sulfuric acid. This process requires careful control of reaction conditions to prevent over-nitration and ensure the selective formation of the desired product. The compound's unique structure, featuring nitro groups positioned at the para positions of the biphenyl framework, significantly influences its chemical reactivity and biological activity, including its mutagenic properties . Similar compounds include 2-aminobiphenyl, which serves as the precursor for its synthesis, and 4-nitroaniline, another nitrated aromatic amine known for similar mutagenic characteristics . Given its diverse applications and significant properties, 4,4'-Dinitro-2-biphenylamine continues to be a subject of interest in research related to advanced materials, explosives manufacturing, and environmental safety assessments. Its impact on various scientific fields underscores the importance of understanding such compounds in both industrial and academic contexts . |
---|---|
CAS No. | 51787-75-8 |
Product Name | 4,4'-Dinitro-2-biphenylamine |
Molecular Formula | C12H9N3O4 |
Molecular Weight | 259.22 g/mol |
IUPAC Name | 5-nitro-2-(4-nitrophenyl)aniline |
Standard InChI | InChI=1S/C12H9N3O4/c13-12-7-10(15(18)19)5-6-11(12)8-1-3-9(4-2-8)14(16)17/h1-7H,13H2 |
Standard InChIKey | FRZPYFUNNLIMEC-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Synonyms | 4,4’-Dinitro-2-aminobiphenyl; 2-Amino-4,4’-dinitrobiphenyl; 2-(4-Nitrophenyl)-5-nitroaniline; 4,4’-Dinitro-[1,1’-biphenyl]-2-amine; |
PubChem Compound | 93265 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume